molecular formula C13H18ClNO3S B2680608 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235301-04-8

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2680608
CAS No.: 1235301-04-8
M. Wt: 303.8
InChI Key: SHDPHDRYSFRVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly as a building block for the development of novel therapeutic agents. Its structure, featuring a piperidine ring substituted with a methoxy group and a sulfonamide linkage to a chlorinated toluene moiety, is commonly explored in the design of enzyme inhibitors . Sulfonyl-substituted piperidine derivatives similar to this compound have demonstrated potential in various research areas, including serving as modulators for protein-protein interaction targets involved in cellular signaling pathways . The specific physicochemical properties, such as solubility and lipophilicity, can be critical for its application in assay development. Researchers value this compound for its utility in constructing more complex molecules and for probing biological mechanisms in preclinical studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPHDRYSFRVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 4-methoxypiperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 5-chloro-2-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Products include 1-((5-chloro-2-methylphenyl)sulfonyl)-4-formylpiperidine or 1-((5-chloro-2-methylphenyl)sulfonyl)-4-carboxypiperidine.

    Reduction: Products include 1-((5-chloro-2-methylphenyl)thio)-4-methoxypiperidine.

    Substitution: Products include 1-((5-amino-2-methylphenyl)sulfonyl)-4-methoxypiperidine.

Scientific Research Applications

Drug Development

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is being explored for its potential as a therapeutic agent. Compounds with similar structures have been investigated for their roles as inhibitors in various biological pathways. Notably, this compound may interact with specific enzymes involved in metabolic pathways, such as corticosteroid 11-beta-dehydrogenase isozyme 1, which plays a crucial role in glucocorticoid metabolism.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it could inhibit enzymes related to cancer progression or inflammatory responses. Similar compounds have shown antiproliferative activity against cancer cell lines, suggesting potential utility in oncology .

The compound's structural characteristics suggest it could bind to various receptors, influencing cellular signaling pathways. This receptor binding capability may lead to the modulation of physiological processes regulated by hormones like cortisol and cortisone .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally similar to this compound:

  • Antimicrobial Activity : Research on related piperidine derivatives has shown efficacy against bacterial and fungal pathogens, indicating potential applications in treating infections .
  • Cancer Treatment : Some derivatives have demonstrated significant activity against solid tumors, supporting further investigation into their use as anticancer agents .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetic properties of this compound is essential for evaluating its efficacy and safety:

  • Absorption : The compound's bioavailability can be influenced by its solubility and stability.
  • Metabolism : Likely metabolized via hepatic pathways, affecting its therapeutic potential.
  • Excretion : Expected renal excretion necessitates studies on clearance rates.

The interaction with corticosteroid 11-beta-dehydrogenase isozyme 1 could influence glucocorticoid levels in the body, affecting various physiological processes regulated by these hormones.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Variations in the Sulfonyl-Attached Aromatic Ring

The aromatic substituent on the sulfonyl group significantly impacts physicochemical and biological properties. Below are key analogs:

Compound Name Aromatic Substituent Molecular Formula Key Features
Target Compound 5-Chloro-2-methylphenyl C₁₃H₁₈ClNO₃S Balanced lipophilicity, moderate size
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine 5-Chloro-2-thienyl C₁₁H₁₆ClNO₃S₂ Thienyl ring (sulfur-containing), methoxymethyl on piperidine
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine 5-Isopropyl-2-methoxy-4-methylphenyl C₁₈H₂₇NO₄S Bulky isopropyl group, methoxy on phenyl
1-(2-Chloro-5-fluorophenyl)sulfonyl-4-(1H-pyrrol-1-yl)piperidine 2-Chloro-5-fluorophenyl C₁₅H₁₅ClFNO₂S Halogen diversity (Cl, F), pyrrole substituent

Structural and Functional Insights :

  • Thienyl vs. Phenyl : The thienyl analog () introduces a sulfur atom, which may alter electronic properties and metabolic stability compared to the target compound’s phenyl ring .
  • Halogen Effects : The chloro-fluorophenyl analog () demonstrates how halogen positioning influences polarity and receptor interactions .

Variations in the Piperidine Ring

Substituents on the piperidine ring modulate solubility and conformational dynamics:

Compound Name Piperidine Substituent Molecular Formula Key Features
Target Compound 4-Methoxy C₁₃H₁₈ClNO₃S Enhanced solubility, flexible conformation
1-((4-Methoxyphenyl)sulfonyl)-4-piperidinyl Triazole Hybrid 4-Piperidinyl (linked to triazole) C₂₃H₂₆N₄O₃S₂ Triazole moiety increases hydrogen-bonding potential
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, bis(4-methoxyphenyl) C₂₄H₂₈NO₄ Rigid structure due to aromatic substituents

Functional Implications :

  • 4-Methoxy Group: The methoxy group in the target compound improves water solubility compared to non-polar substituents (e.g., methyl in ) .
  • Hybrid Structures : The triazole-piperidine hybrid () shows enhanced biological activity due to additional hydrogen-bonding sites .

Biological Activity

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is a sulfonyl piperidine compound with the molecular formula C12H17ClN2O2S. Its structural features include a piperidine ring, a sulfonyl group, and a chloro-methylphenyl moiety, which suggest potential biological activities. This compound has been investigated for various medicinal applications due to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its functional groups. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their functions. The methoxy group enhances the compound's ability to penetrate biological membranes, which may increase its efficacy in various applications.

Potential Applications

This compound has been explored for several potential biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that it could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Renin Inhibition : Similar compounds have been studied as renin inhibitors, suggesting potential cardiovascular applications .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)sulfonylpiperidinePiperidine ring with a methoxy-substituted phenylLacks chlorine substituent, potentially differing in activity
5-Chloro-N-(pyridin-3-yl)thiophene-2-sulfonamideContains a thiophene ring instead of piperidineDifferent heterocyclic structure may influence pharmacodynamics
4-(Chloromethyl)phenolSimple phenolic structureLacks piperidine and sulfonamide functionalities

This table illustrates how the specific functional groups and substitution patterns of this compound may confer distinct biological properties compared to similar compounds.

Study on Antimicrobial Activity

A study examining the antimicrobial properties of sulfonyl piperidines found that compounds similar to this compound displayed significant activity against various bacterial strains. The study highlighted the importance of the sulfonamide functionality in enhancing antimicrobial efficacy.

Investigation into Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of piperidine derivatives. It was found that certain modifications, such as those present in this compound, could lead to reduced inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory conditions.

Q & A

Q. How does stereochemistry influence its physicochemical properties?

  • Answer : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers. Thermodynamic solubility studies show (R)-enantiomers exhibit 2–3× higher aqueous solubility than (S)-forms due to crystal packing differences. NOESY NMR confirms axial vs. equatorial substituent orientations impacting logD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.